molecular formula C14H10O2S B14619687 2-(Methylsulfanyl)-9H-xanthen-9-one CAS No. 60086-25-1

2-(Methylsulfanyl)-9H-xanthen-9-one

Cat. No.: B14619687
CAS No.: 60086-25-1
M. Wt: 242.29 g/mol
InChI Key: JAIRFSBNPVNIOP-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-9H-xanthen-9-one is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. The presence of the methylsulfanyl group in this compound adds unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-9H-xanthen-9-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or phosphorus oxychloride . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(Methylsulfanyl)-9H-xanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-9H-xanthen-9-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and reduction, which can alter its structure and function. These interactions can influence various biological processes, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methylsulfanyl)-9H-xanthen-9-one include other xanthene derivatives with different substituents, such as:

  • 2-(Methylsulfonyl)-9H-xanthen-9-one
  • 2-(Methylsulfinyl)-9H-xanthen-9-one
  • 2-(Ethylsulfanyl)-9H-xanthen-9-one

Uniqueness

The uniqueness of this compound lies in the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other xanthene derivatives. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, making the compound versatile in various applications.

Properties

CAS No.

60086-25-1

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

2-methylsulfanylxanthen-9-one

InChI

InChI=1S/C14H10O2S/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3

InChI Key

JAIRFSBNPVNIOP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O

Origin of Product

United States

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